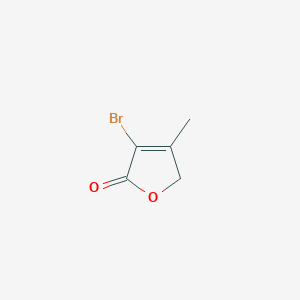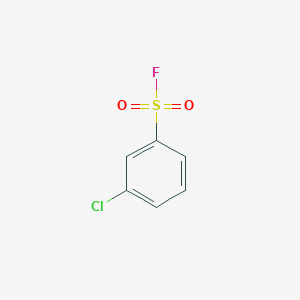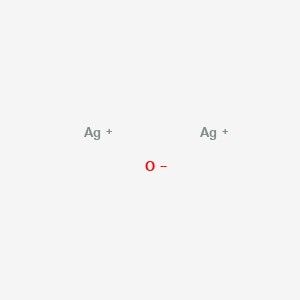
Methane(~17~O_2_)dione
Übersicht
Beschreibung
C-ferrocene, is a chemical compound that belongs to the class of organometallic compounds. It is composed of two ferrocene units linked by a methylene bridge and a keto group attached to the central carbon atom. This compound is an air-sensitive yellow solid that is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Vorbereitungsmethoden
Methane(~17~O_2_)dione can be synthesized through various methods. One common method involves the reaction of ferrocene with malonic acid in the presence of thionyl chloride. Another method includes the reaction of ferrocenyl acetic acid with phosphorous pentoxide. The product can be purified by column chromatography or recrystallization from a suitable solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methane(~17~O_2_)dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a yellow oxidized product.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a catalyst for various organic reactions such as the Knoevenagel condensation and Diels-Alder reactions.
Biology: Limited research has been conducted on its biological properties, but in vitro studies have demonstrated that Methane(~17~O_2_)dione can inhibit the growth of cancer cells by inducing apoptosis.
Medicine: Its potential as an anticancer agent is being explored due to its ability to induce apoptosis in cancer cells.
Industry: this compound is used in the development of magnetic materials and data storage devices due to its paramagnetic properties.
Wirkmechanismus
The mechanism by which Methane(~17~O_2_)dione exerts its effects involves its interaction with molecular targets and pathways. As an anticancer agent, it induces apoptosis in cancer cells, although the exact molecular targets and pathways involved are still under investigation. Its paramagnetic properties make it an attractive candidate for use in magnetic materials and data storage devices.
Vergleich Mit ähnlichen Verbindungen
Methane(~17~O_2_)dione can be compared with other similar organometallic compounds, such as ferrocene and its derivatives. . Similar compounds include:
- Ferrocene
- Ferrocenyl acetic acid
- 1,1’-Dioxoferrocene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
InChI |
InChI=1S/CO2/c2-1-3/i2+1,3+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-SUEIGJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[17O])=[17O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497244 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.009 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-47-7 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)





![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)






